
physiological role of Hyocholic Acid in pigs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hyocholic Acid

Cat. No.: B033422 Get Quote

An In-depth Technical Guide on the Physiological Role of Hyocholic Acid in Pigs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Hyocholic acid (HCA) and its derivatives represent a significant and functionally important

component of the bile acid pool in pigs, accounting for approximately 76% of the total.[1][2]

This unique bile acid profile is strongly associated with the remarkable resistance of pigs to

type 2 diabetes.[1][2] Emerging research has illuminated the multifaceted physiological roles of

HCA, extending from the regulation of glucose and lipid metabolism to the modulation of gut

health and the microbiome. This technical guide provides a comprehensive overview of the

synthesis, metabolism, and physiological functions of HCA in pigs, with a focus on the

underlying signaling pathways and experimental evidence. This document is intended to serve

as a resource for researchers, scientists, and professionals in drug development interested in

the therapeutic potential of HCA and its derivatives.

Synthesis and Metabolism of Hyocholic Acid
Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary trihydroxy bile acid

that is prominently synthesized in the liver of pigs. While the complete biosynthetic pathway in

pigs is still under investigation, it is understood to be derived from cholesterol.[3] In the gut,

primary bile acids like HCA can be metabolized by the intestinal microbiota into secondary bile

acids. A key secondary bile acid derived from HCA is hyodeoxycholic acid (HDCA), which also

exerts significant physiological effects.[4][5] The composition of the gut microbiota plays a

crucial role in shaping the overall bile acid profile in pigs.[6]
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Core Physiological Roles of Hyocholic Acid
The physiological functions of HCA and its derivatives are primarily mediated through their

interactions with key nuclear and cell surface receptors, most notably the farnesoid X receptor

(FXR) and the G-protein-coupled bile acid receptor 5 (TGR5).

Glucose Homeostasis
A substantial body of evidence points to the critical role of HCA in maintaining glucose

homeostasis. HCA species have been shown to improve glucose tolerance and insulin

sensitivity.[1][7] The primary mechanism involves the stimulation of glucagon-like peptide-1

(GLP-1) secretion from intestinal enteroendocrine L-cells.[1][7][8] This effect is achieved

through a unique dual signaling mechanism:

TGR5 Agonism: HCA acts as an agonist for TGR5, a G-protein-coupled receptor that, upon

activation, stimulates GLP-1 release.[1][9]

FXR Antagonism: Concurrently, HCA acts as an antagonist to FXR in the intestine.[1][10]

FXR activation typically suppresses proglucagon gene transcription, thus inhibiting GLP-1

production. By antagonizing FXR, HCA relieves this inhibition, leading to increased GLP-1

synthesis and secretion.[1][9]

This combined action on TGR5 and FXR makes HCA a potent modulator of GLP-1-mediated

glucose control.[1] Studies in pigs have demonstrated that depletion of bile acids leads to

suppressed GLP-1 secretion and increased blood glucose levels, effects that are reversed by

HCA administration.[1][8]

Gut Health and Intestinal Barrier Function
Hyocholic acid and its microbial metabolite, hyodeoxycholic acid (HDCA), play a vital role in

maintaining gut health. They contribute to the integrity of the intestinal barrier and modulate the

composition of the gut microbiota.

Enhancement of Intestinal Barrier: HDCA has been shown to enhance intestinal barrier

function by upregulating the expression of tight junction proteins such as ZO-1, Claudin, and

Occludin in the ileum of piglets.[4][5][11] This strengthening of the intestinal barrier can

reduce intestinal permeability and prevent the translocation of harmful substances.
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Modulation of Gut Microbiota: Dietary supplementation with HDCA has been observed to

alter the gut microbial composition in piglets, notably by increasing the abundance of

beneficial bacteria like Lactobacillus and decreasing the populations of potentially

pathogenic bacteria.[4][5][11]

Anti-inflammatory Effects: HDCA can also exert anti-inflammatory effects in the gut by

suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5]

Lipid Metabolism
While the role of HCA in glucose metabolism is more extensively documented, there is also

evidence for its involvement in lipid metabolism. Studies have suggested that HCA and its

derivatives can influence lipid profiles and reduce fat deposition. For instance, HDCA has been

shown to have the potential to reduce backfat thickness in growing-finishing pigs.[4][5] The

activation of TGR5 by bile acids is known to have broader metabolic effects, including

influences on energy expenditure, which may contribute to the observed effects on lipid

metabolism.

Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the

physiological effects of hyocholic acid and its derivatives in pigs.
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Parameter Species/Model Treatment Key Findings Reference

Bile Acid

Composition
Pigs Normal Diet

Hyocholic acid

species

constitute ~76%

of the total bile

acid pool.

[1][2]

Pigs Normal Diet

Hyocholic acid

species comprise

>70% of the bile

acid pool.

[4][5][7]

Glucose

Metabolism

Pigs with bile

acid depletion

GW4064 (FXR

agonist) to

suppress HCA

30% increase in

blood glucose

levels.

[8]

Pigs with bile

acid depletion

HCA

administration

Decreased blood

glucose levels.
[8]

GLP-1 Secretion
Pigs with bile

acid depletion

GW4064 (FXR

agonist) to

suppress HCA

69% decrease in

blood GLP-1

levels.

[8]

Pigs with bile

acid depletion

HCA

administration

Increased

circulating GLP-1

levels.

[8]

Gut Microbiota SPF Piglets
0.2 mg/mL

HDCA

Increased

Lactobacillus

abundance

(37.97% vs.

5.28% in

control).

[5][11]

SPF Piglets
0.2 mg/mL

HDCA

Decreased

Streptococcus

proportion

(28.34% vs.

38.65% in

control).

[5][11]
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Growth

Performance
Weaned Piglets

2 g/kg HDCA for

7 days

No significant

differences in

average daily

gain or average

daily feed intake.

[12]

OPM Piglets
0.2 mg/mL

HDCA

Suppressed

growth (final

body weight:

1.78 kg vs. 2.17

kg in control).

[4][5]

Table 1: Summary of Quantitative Data on the Effects of Hyocholic Acid and its Derivatives in

Pigs.

Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning

the physiological role of hyocholic acid in pigs.

In Vivo Pig Studies on Glucose Homeostasis
Animal Model: Domestic pigs are used as the primary model.[8]

Experimental Groups:

Control Group: Fed a standard diet.

FXR Agonist Group: Fed a diet supplemented with an FXR agonist (e.g., GW4064) to

suppress endogenous HCA production.[8]

HCA Supplementation Group: Fed a diet supplemented with HCA.[8]

Methodology:

Animals are housed individually and provided with their respective diets for a specified

period.
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Blood samples are collected periodically to measure blood glucose and GLP-1 levels.

At the end of the study, tissues such as the liver and intestine may be collected for gene

expression analysis of targets related to bile acid synthesis and signaling (e.g., FXR,

TGR5, CYP7A1).

Key Parameters Measured: Blood glucose, plasma GLP-1, serum and tissue bile acid

profiles, and gene expression levels.

Piglet Studies on Gut Health and Microbiota
Animal Model: Newborn or weaned piglets are utilized. Specific pathogen-free (SPF) or

ordinarily-pig-microbiota (OPM) piglets may be used to investigate the role of gut microbiota.

[4][5]

Experimental Groups:

Control Group: Oral administration of a vehicle (e.g., PBS).

HDCA Group: Oral administration of HDCA solution (e.g., 0.2 mg/mL).[4][5]

Fecal Microbiota Transplantation (FMT) Groups: To assess the interaction with gut

microbiota, some groups may receive FMT.[4][5]

Methodology:

Piglets are housed individually or in small groups.

Daily oral administration of the designated treatment.

Fecal samples are collected to analyze the microbial community composition using 16S

rRNA gene sequencing.

At the end of the experimental period, intestinal tissue samples (e.g., ileum) are collected

to assess intestinal morphology and the expression of tight junction proteins (e.g., via

Western blot or immunohistochemistry) and inflammatory markers.
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Key Parameters Measured: Body weight gain, gut microbiota composition, intestinal villus

height and crypt depth, expression of tight junction proteins (ZO-1, Occludin, Claudin), and

expression of pro-inflammatory cytokines (TNF-α, IL-1β).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of hyocholic acid and a typical

experimental workflow for studying its effects.
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Caption: Signaling pathway of Hyocholic Acid in promoting GLP-1 secretion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33338411/
https://pubmed.ncbi.nlm.nih.gov/33338411/
https://www.researchgate.net/publication/347521704_Hyocholic_acid_species_improve_glucose_homeostasis_through_a_distinct_TGR5_and_FXR_signaling_mechanism
https://www.the-innovation.org/article/doi/10.59717/j.xinn-life.2024.100093
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2025.1610956/full
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2025.1610956/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12226288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12226288/
https://www.frontiersin.org/journals/animal-science/articles/10.3389/fanim.2022.951840/full
https://www.frontiersin.org/journals/animal-science/articles/10.3389/fanim.2022.951840/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12179914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12179914/
https://academic.oup.com/jmcb/article/13/6/460/6261319
https://pmc.ncbi.nlm.nih.gov/articles/PMC8436671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8436671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8436671/
https://www.mdpi.com/2076-2615/13/21/3380
https://www.researchgate.net/publication/393380440_Hyodeoxycholic_acid_modulates_gut_microbiota_and_bile_acid_metabolism_to_enhance_intestinal_barrier_function_in_piglets
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447273/
https://www.benchchem.com/product/b033422#physiological-role-of-hyocholic-acid-in-pigs
https://www.benchchem.com/product/b033422#physiological-role-of-hyocholic-acid-in-pigs
https://www.benchchem.com/product/b033422#physiological-role-of-hyocholic-acid-in-pigs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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